N-Methyl-2-(phenylthio)ethanamine hydrochloride
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Overview
Description
N-Methyl-2-(phenylthio)ethanamine hydrochloride is a chemical compound with the molecular formula C9H14ClNS and a molecular weight of 203.73 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-2-(phenylthio)ethanamine hydrochloride typically involves the reaction of N-methyl-2-chloroethanamine with thiophenol under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the desired product formation .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-2-(phenylthio)ethanamine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate, organic solvents like dichloromethane.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives, amine derivatives.
Substitution: Various substituted ethanamine derivatives.
Scientific Research Applications
N-Methyl-2-(phenylthio)ethanamine hydrochloride is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms and kinetics.
Biology: The compound is used in biochemical assays to investigate enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of N-Methyl-2-(phenylthio)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and biochemical processes .
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-2-(phenylthio)ethanamine
- N-Methyl-2-(phenylthio)ethanol
- N-Methyl-2-(phenylthio)ethanamide
Uniqueness
N-Methyl-2-(phenylthio)ethanamine hydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and interaction profiles compared to similar compounds. Its hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications .
Properties
IUPAC Name |
N-methyl-2-phenylsulfanylethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NS.ClH/c1-10-7-8-11-9-5-3-2-4-6-9;/h2-6,10H,7-8H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWSDHNIDHIDTLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCSC1=CC=CC=C1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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